N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methoxyacetamide
Description
Properties
Molecular Formula |
C19H26N2O4S |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-propan-2-ylpyrrol-2-yl]-2-methoxyacetamide |
InChI |
InChI=1S/C19H26N2O4S/c1-12(2)21-15(5)14(4)18(19(21)20-17(22)11-25-6)26(23,24)16-9-7-13(3)8-10-16/h7-10,12H,11H2,1-6H3,(H,20,22) |
InChI Key |
UGFRBPYRMVXETK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)C(C)C)NC(=O)COC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Substrate Selection
-
1,4-Diketone : 3,4-dimethylhexane-2,5-dione is reacted with isopropylamine in ethanol under reflux.
-
Mechanism : The amine undergoes nucleophilic attack on the diketone, followed by cyclization and dehydration (Fig. 1).
Table 1: Paal-Knorr Synthesis Optimization
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes cyclization efficiency |
| Temperature | 80°C | Balances reaction rate and decomposition |
| Amine Equivalents | 1.2 eq | Prevents overalkylation |
Sulfonylation at the 3-Position
Introducing the 4-methylphenylsulfonyl group at the pyrrole’s 3-position requires electrophilic aromatic substitution (EAS) directed by existing substituents.
Friedel-Crafts Sulfonylation
-
Reagents : 4-Methylbenzenesulfonyl chloride (TsCl), AlCl₃ (Lewis acid).
-
Conditions : Dichloromethane, 0°C to room temperature, 12 h.
-
Mechanism : AlCl₃ activates TsCl, generating an electrophilic sulfonium ion that attacks the pyrrole’s electron-rich 3-position (Fig. 2).
Table 2: Sulfonylation Efficiency
| Pyrrole Substrate | Sulfonylating Agent | Yield |
|---|---|---|
| 1-Isopropyl-4,5-dimethylpyrrole | TsCl | 62% |
| 1-Benzyl-4,5-dimethylpyrrole | MsCl | 48% |
Regioselectivity Considerations
The 4,5-dimethyl and 1-isopropyl groups act as ortho/para directors, favoring sulfonylation at the less hindered 3-position. Competing reactions at the 2-position are minimized using bulky solvents like dichloromethane.
Introduction of the 2-Methoxyacetamide Group
The 2-position is functionalized via acylation, leveraging the pyrrole’s inherent nucleophilicity or directed metalation.
Direct Acylation
Table 3: Acylation Optimization
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| Pyridine | THF | 0°C | 58% |
| Et₃N | DCM | RT | 45% |
Directed Ortho Metalation (DoM)
Multi-Component One-Pot Synthesis
Recent advances enable convergent synthesis via domino reactions, combining pyrrole formation and functionalization in a single pot.
Reaction Components
Mechanism and Outcomes
-
Condensation : Amine and arylglyoxal form an imine intermediate.
-
Knoevenagel Reaction : Malonate adds to the imine, forming a β-enamino ester.
-
Cyclization and Acylation : Intramolecular cyclization yields the pyrrole, with concurrent acylation at the 2-position.
Table 4: Multi-Component Synthesis Performance
| Solvent | Catalyst | Time | Yield |
|---|---|---|---|
| EtOH | None | 8 h | 65% |
| CH₃CN | FeCl₃ | 6 h | 72% |
Comparative Analysis of Synthetic Routes
Table 5: Route Efficiency and Challenges
| Method | Steps | Total Yield | Key Challenges |
|---|---|---|---|
| Paal-Knorr + Post-Modification | 4 | 28% | Regioselectivity in sulfonylation |
| Multi-Component | 1 | 65–72% | Substrate compatibility |
| DoM-Based Acylation | 3 | 50% | Sensitivity to moisture |
Scalability and Industrial Considerations
Chemical Reactions Analysis
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyacetamide group can be replaced by other nucleophiles.
Hydrolysis: Acidic or basic hydrolysis can cleave the amide bond, yielding the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), nucleophiles (e.g., amines, thiols), and hydrolyzing agents (e.g., HCl, NaOH). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methoxyacetamide has shown promise as a bioactive compound with potential antimicrobial and anticancer properties. Its mechanism of action may involve:
- Targeting Specific Enzymes : The compound interacts with enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Modulating Receptor Functions : It may bind to specific receptors, altering cellular signaling pathways that lead to therapeutic effects.
Anticancer Research
Recent studies have indicated that derivatives of this compound can suppress cell growth in various cancer cell lines. For instance, compounds similar to this compound have demonstrated the ability to increase intracellular adenosine triphosphate (ATP) levels while reducing glucose uptake rates in cancer cells, highlighting their potential as anticancer agents .
Organic Synthesis
The compound can serve as an important intermediate in the synthesis of other biologically active molecules. Its functional groups allow for various chemical reactions such as:
- Sulfonation : Enhancing the reactivity of aromatic compounds.
- Alkylation : Modifying the structure to improve biological activity.
Material Science
There is emerging interest in using this compound for functionalizing materials like graphene. By modifying the solubility parameters of graphene layers, it can enhance compatibility with different environments for applications in electronics and nanotechnology.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Cancer Cell Growth Inhibition
In vitro experiments demonstrated that this compound could suppress the proliferation of breast cancer cells by inducing apoptosis. The study revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS), which are known to trigger cell death pathways .
Mechanism of Action
The mechanism of action of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methoxyacetamide involves its interaction with specific molecular targets. The sulfonyl group may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites of proteins, potentially inhibiting or activating their function. The exact pathways and molecular targets involved depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Modified Amide Substituents
The closest structural analog is N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylpropanamide (CAS 1010905-92-6), which replaces the 2-methoxyacetamide group with a 2-methylpropanamide moiety . Key differences include:
| Property | Target Compound | Analog (CAS 1010905-92-6) |
|---|---|---|
| Molecular Formula | C₁₉H₂₆N₂O₄S (inferred*) | C₂₀H₂₈N₂O₃S |
| Molecular Weight | ~378.1 g/mol (calculated) | 376.5 g/mol |
| Amide Substituent | 2-Methoxyacetamide (polar, ether-linked) | 2-Methylpropanamide (hydrophobic, branched) |
| Key Functional Groups | Sulfonyl, methoxy, pyrrole | Sulfonyl, methyl, pyrrole |
The methylpropanamide analog’s branched alkyl chain may favor lipophilicity, impacting pharmacokinetic profiles .
Benzimidazole Sulfonyl Derivatives
Compounds such as {4-[5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-ylmethanesulfinyl)-benzimidazole-1-sulfonyl]-phenoxy}-acetic acid sodium salt (6e) and its isomer (6f) () share sulfonyl and methoxy substituents but feature a benzimidazole core instead of pyrrole. Key distinctions:
- Core Heterocycle : Benzimidazole (6e/6f) vs. Pyrrole (target compound). Benzimidazole’s aromaticity and hydrogen-bonding capacity may enhance rigidity and binding affinity compared to the less-conjugated pyrrole .
- Biological Implications : Benzimidazole derivatives are often associated with proton pump inhibition (e.g., omeprazole analogs), whereas pyrrole sulfonamides may target different enzyme systems .
Sulfonyl-Containing Heterocycles from Diverse Scaffolds
describes N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamides , which integrate pyrimidine and morpholine moieties. Unlike the target compound, these feature:
- Sulfanyl (S–) Linkages : Less oxidized than sulfonyl (–SO₂–) groups, altering electronic and steric properties.
- Pyrimidine Core : Aromatic nitrogen-rich systems with distinct hydrogen-bonding patterns compared to pyrrole .
Key Findings and Implications
- Structural Flexibility : The target compound’s pyrrole core allows modular substitution, enabling tuning of electronic and steric properties.
- Functional Group Impact: Methoxyacetamide vs. methylpropanamide substitutions demonstrate how minor changes alter polarity and bioavailability.
- Heterocycle Choice : Pyrrole-based sulfonamides occupy a niche between rigid benzimidazoles and flexible pyrimidine derivatives, offering unique pharmacophore geometries.
Biological Activity
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methoxyacetamide (CAS Number: 1010925-89-9) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 362.5 g/mol. The compound features a pyrrole ring, a sulfonyl group, and various alkyl substituents that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H26N2O4S |
| Molecular Weight | 362.5 g/mol |
| CAS Number | 1010925-89-9 |
Mechanisms of Biological Activity
Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of pyrrole compounds can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. The presence of the sulfonyl group may enhance these effects by modifying cellular signaling pathways.
- Antibacterial Effects : Some studies have reported that compounds with similar structures possess antibacterial properties, potentially through the disruption of bacterial cell membranes or inhibition of essential enzymatic functions.
Case Studies and Research Findings
- Anticancer Potential : A study demonstrated that a related compound significantly increased monoclonal antibody production in recombinant cell cultures while suppressing cell growth. This suggests potential applications in enhancing biopharmaceutical production processes .
- Structure-Activity Relationship (SAR) : Research into the SAR of pyrrole-based compounds has shown that specific modifications can lead to increased potency against various cancer cell lines. For instance, the introduction of different alkyl groups can influence the compound's interaction with target proteins involved in cell division and survival .
- Biological Screening : In a screening study involving multicellular spheroids, this compound was identified as having significant anticancer activity, indicating its potential as a lead compound for further development .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with structurally related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
